Proanthocyanidin

Descripción general

Descripción

Proanthocyanidins are a class of polyphenolic compounds found abundantly in various plants, including cranberries, blueberries, and grape seeds . These compounds are oligomeric flavonoids, primarily composed of catechin and epicatechin units . Proanthocyanidins are known for their antioxidant properties and potential health benefits, such as reducing the risk of urinary tract infections and cardiovascular diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Proanthocyanidins can be synthesized through the polymerization of flavan-3-ols, such as catechin and epicatechin . The polymerization process involves the formation of carbon-carbon bonds between the flavan-3-ol units. This can be achieved using various catalysts and solvents, such as methanol, ethanol, and acetone .

Industrial Production Methods: Industrial production of proanthocyanidins typically involves the extraction from plant sources. Common extraction methods include the use of solvents like methanol, ethanol, and acetone . For high-purity proanthocyanidins, techniques such as chromatography and mass spectrometry are employed to isolate and purify the compounds .

Análisis De Reacciones Químicas

Types of Reactions: Proanthocyanidins undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction of proanthocyanidins can be achieved using hydrogen gas in the presence of a palladium catalyst.

Major Products:

Aplicaciones Científicas De Investigación

Proanthocyanidins have a wide range of scientific research applications across various fields:

Mecanismo De Acción

Proanthocyanidins exert their effects through several molecular mechanisms:

Antioxidant Activity: They scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Effects: Inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Cardiovascular Protection: Enhance endothelial function and reduce blood pressure by modulating nitric oxide levels.

Anticancer Properties: Induce apoptosis and inhibit cell proliferation by targeting various signaling pathways, including the PI3K/Akt and MAPK pathways.

Comparación Con Compuestos Similares

Anthocyanins: Water-soluble pigments found in fruits and vegetables, known for their vibrant colors and antioxidant properties.

Flavonoids: A diverse group of plant metabolites with various health benefits, including anti-inflammatory and anticancer effects.

Uniqueness of Proanthocyanidins: Proanthocyanidins are unique due to their high degree of polymerization and potent antioxidant activity . They are more effective in scavenging free radicals compared to other polyphenols, making them valuable in both health and industrial applications .

Actividad Biológica

Proanthocyanidins (PAs), a class of polyphenolic compounds found in various plants, have garnered significant attention due to their diverse biological activities. These compounds are primarily known for their antioxidant properties, but recent research has expanded their recognized benefits to include anti-inflammatory, anti-cancer, anti-diabetic, and cardiovascular protective effects. This article delves into the biological activity of proanthocyanidins, supported by data tables and case studies.

Structure-Activity Relationship

The biological activity of proanthocyanidins is closely linked to their structural characteristics. Recent studies have proposed models to analyze the structure-activity relationships (SAR) of PAs, emphasizing the influence of monomer units on their efficacy.

Key Findings from SAR Studies

- Antioxidant Activity : A study on Rhodiola crenulata proanthocyanidins demonstrated that the monomer units could explain 99.34% of the variation in antioxidant activity, with significant direct and indirect effects identified through path analysis .

- Anti-Diabetic Activity : Similar analysis revealed that monomer units accounted for 99.49% of the variation in anti-diabetes bioactivity, highlighting their potential in managing diabetes .

Antioxidant Properties

Proanthocyanidins are potent antioxidants that scavenge free radicals, thereby reducing oxidative stress. They exhibit strong DPPH scavenging effects, indicating their ability to neutralize free radicals effectively .

Anti-Inflammatory Effects

Research has shown that proanthocyanidins can inhibit inflammatory pathways. For instance, they significantly reduce COX-2 activity, suggesting a role in managing inflammatory diseases .

Anti-Cancer Activity

Several studies indicate that high consumption of proanthocyanidins may lower the risk of various cancers:

- A case-control study suggested an inverse relationship between this compound intake and endometrial cancer risk .

- Another multicentric study involving 10,000 participants linked flavonoids and proanthocyanidins to reduced cancer risk overall .

Cardiovascular Health

Proanthocyanidins have been associated with improved cardiovascular health through various mechanisms:

- A randomized controlled trial demonstrated that grape seed extract containing proanthocyanidins improved arterial stiffness and reduced blood pressure in middle-aged individuals .

- Long-term cohort studies have shown an inverse association between dietary this compound intake and coronary heart disease mortality .

Table 1: Summary of Clinical Trials Involving Proanthocyanidins

| Study | Type | Duration | Population | Intervention | Outcome |

|---|---|---|---|---|---|

| Odai et al. | RCT | 12 weeks | 40–64 years | Grape seed extract (200 mg/day) | Reduced SBP/DBP |

| Lajous et al. | Cohort | 16 years | 45–58 years | Diet-derived PAs | Lower hypertension rates |

| Takahashi et al. | RCT | 6 months | 50+ years | Cranberry PAs (40 mg/day) | Reduced UTI recurrence |

| Panahande et al. | RCT | 12 weeks | 50–65 years | Pine bark extract (250 mg/day) | Increased bone mineral density |

The mechanisms through which proanthocyanidins exert their biological effects include:

- Scavenging Free Radicals : Their structure allows them to donate electrons to free radicals, thus neutralizing them.

- Modulation of Inflammatory Pathways : They inhibit key enzymes involved in inflammation, such as COX-2.

- Regulation of Gene Expression : Proanthocyanidins can affect the expression of genes related to inflammation and cell proliferation.

Propiedades

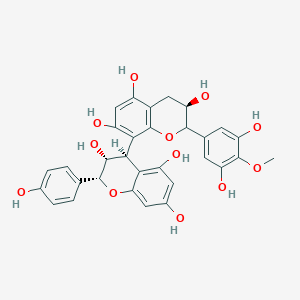

IUPAC Name |

2-(3,5-dihydroxy-4-methoxyphenyl)-8-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28O12/c1-41-31-20(37)6-13(7-21(31)38)28-22(39)10-16-17(34)11-19(36)25(30(16)43-28)26-24-18(35)8-15(33)9-23(24)42-29(27(26)40)12-2-4-14(32)5-3-12/h2-9,11,22,26-29,32-40H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFCOVZKLAXXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2C(CC3=C(O2)C(=C(C=C3O)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.